![molecular formula C21H27N3O B2457842 N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide CAS No. 400075-63-0](/img/structure/B2457842.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide” is a compound with the molecular formula C21H25N3O2 . It is available from several suppliers for scientific research needs .
Molecular Structure Analysis
The molecular weight of “this compound” is 351.45 . The SMILES representation of the molecule is CCCC(=O)Nc1ccc(cc1)N1CCN(CC1)C(=O)c1ccccc1 .Physical And Chemical Properties Analysis
The solubility of “this compound” in DMSO is unknown . More detailed physical and chemical properties are not available in the sources I found.Mecanismo De Acción
Target of Action
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide is a type of phenylpiperazine . Phenylpiperazines are known to interact with various targets in the body, including neurotransmitter receptors and transporters.
Mode of Action
Phenylpiperazines often act as ligands for neurotransmitter receptors, modulating their activity
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly outlined in the available literature. Phenylpiperazines can influence various pathways depending on their specific targets. For instance, if they target neurotransmitter receptors, they could affect signal transduction pathways in neurons .
Result of Action
Phenylpiperazines often have neurological effects due to their interaction with neurotransmitter receptors .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide for lab experiments is its selectivity for PDE4D. This allows researchers to target a specific enzyme pathway without affecting other pathways in the brain. However, one limitation of this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide. These include:
- Further preclinical studies to better understand the mechanism of action of this compound and its effects on synaptic plasticity and memory formation.
- Clinical trials to test the safety and efficacy of this compound in humans with Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders.
- Development of more soluble forms of this compound to improve its administration in experimental settings.
- Investigation of the potential of this compound for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Métodos De Síntesis
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide involves a multi-step process that begins with the reaction between 4-benzylpiperazine and 4-nitrobenzaldehyde to produce 4-(4-benzylpiperazin-1-yl)benzaldehyde. This intermediate is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then reacted with 4-bromobutanoyl chloride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide has been extensively studied in preclinical models of various neurological disorders. In Alzheimer's disease models, this compound has been shown to improve cognitive function and reduce amyloid beta levels in the brain. In Fragile X syndrome models, this compound has been shown to improve synaptic plasticity and reduce behavioral symptoms. In autism spectrum disorder models, this compound has been shown to improve social behavior and reduce repetitive behaviors.
Propiedades
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-6-21(25)22-19-9-11-20(12-10-19)24-15-13-23(14-16-24)17-18-7-4-3-5-8-18/h3-5,7-12H,2,6,13-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNLNVPUXXPKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride](/img/no-structure.png)
![7-(4-methoxyphenyl)-4-(pentylthio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2457761.png)
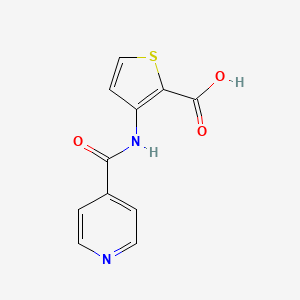
![{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2457764.png)
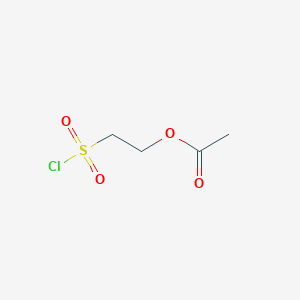
![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
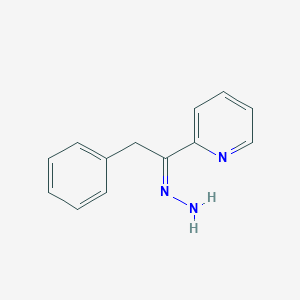
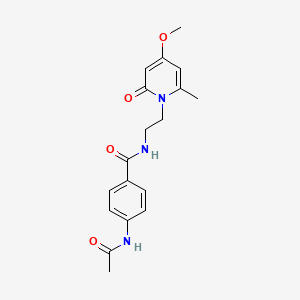
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)
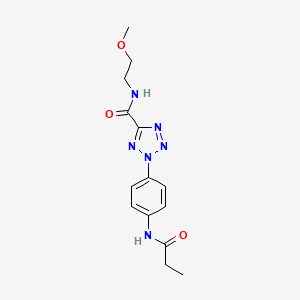
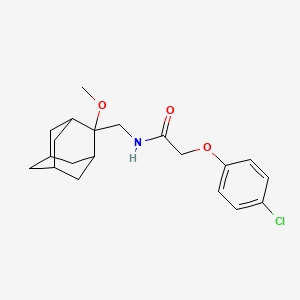

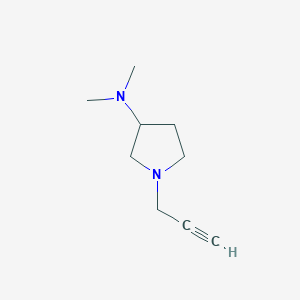
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)